molecular formula C11H7NO4S B6388000 5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid CAS No. 1261997-69-6

5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid

Cat. No.: B6388000
CAS No.: 1261997-69-6
M. Wt: 249.24 g/mol
InChI Key: RLZJHPMIFPFYJB-UHFFFAOYSA-N
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Description

5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid is an organic compound that features a thiophene ring and a nicotinic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid typically involves the formation of the thiophene ring followed by functionalization to introduce the formyl and hydroxynicotinic acid groups. One common method involves the use of Suzuki-Miyaura coupling reactions, which are known for their mild and functional group-tolerant conditions . The reaction conditions often include the use of palladium catalysts and boron reagents under an inert atmosphere .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial and can be achieved through techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid can undergo various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The formyl group can be reduced to an alcohol.

    Substitution: The hydroxyl group on the nicotinic acid moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Nucleophiles such as amines and thiols can be used under basic conditions to achieve substitution reactions.

Major Products Formed

    Oxidation: 5-(5-Carboxythiophen-2-YL)-2-hydroxynicotinic acid.

    Reduction: 5-(5-Hydroxymethylthiophen-2-YL)-2-hydroxynicotinic acid.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid is not fully understood, but it is believed to interact with various molecular targets and pathways. The formyl group can form hydrogen bonds with biological molecules, potentially affecting enzyme activity and receptor binding. The thiophene ring may also play a role in modulating the compound’s electronic properties, influencing its interactions with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(5-Formylthiophen-2-YL)-2-hydroxynicotinic acid is unique due to the combination of the thiophene ring and nicotinic acid moiety, which imparts distinct electronic and steric properties

Properties

IUPAC Name

5-(5-formylthiophen-2-yl)-2-oxo-1H-pyridine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H7NO4S/c13-5-7-1-2-9(17-7)6-3-8(11(15)16)10(14)12-4-6/h1-5H,(H,12,14)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RLZJHPMIFPFYJB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(SC(=C1)C2=CNC(=O)C(=C2)C(=O)O)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H7NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50687284
Record name 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

249.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1261997-69-6
Record name 5-(5-Formylthiophen-2-yl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50687284
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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